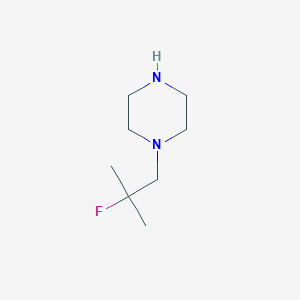

1-(2-Fluoro-2-methylpropyl)piperazine

Übersicht

Beschreibung

1-(2-Fluoro-2-methylpropyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a fluoro and a methyl group attached to the propyl chain, which is further connected to the piperazine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(2-hydroxy-2-methylpropyl)piperazine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoro-2-methylpropyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The fluoro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced piperazine derivatives.

Substitution: Azido or cyano derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary applications of 1-(2-Fluoro-2-methylpropyl)piperazine are in the field of medicinal chemistry. Its structure allows it to interact with neurotransmitter receptors, suggesting potential uses in treating psychiatric conditions such as anxiety and mood disorders. Research indicates that compounds within the piperazine class often exhibit antipsychotic, anxiolytic, and antidepressant effects.

- Potential Therapeutic Applications:

- Treatment of mood disorders

- Anxiolytic properties

- Antipsychotic effects

Pharmacological Studies

The compound's interactions with various biological targets are crucial for understanding its mechanism of action. Studies have shown that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The fluorinated structure could enhance its pharmacokinetic properties, making it suitable for further pharmacological investigations.

- Biological Targets:

- Serotonin receptors

- Dopamine receptors

- Other neurotransmitter systems

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the reaction of piperazine with 2-fluoro-2-methylpropyl halide in organic solvents such as dichloromethane or ethanol, often using sodium hydroxide as a base to facilitate the process. This compound can undergo various reactions typical of piperazine derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-2-methylpropyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Chloro-2-methylpropyl)piperazine

- 1-(2-Bromo-2-methylpropyl)piperazine

- 1-(2-Hydroxy-2-methylpropyl)piperazine

Comparison: 1-(2-Fluoro-2-methylpropyl)piperazine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and hydroxy analogs, the fluoro derivative often exhibits higher stability and different reactivity patterns. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biologische Aktivität

1-(2-Fluoro-2-methylpropyl)piperazine is a fluorinated derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperazine ring and a fluorinated alkyl substituent. The synthesis typically involves the reaction of piperazine with 2-fluoro-2-methylpropyl halide in solvents like dichloromethane or ethanol, using sodium hydroxide as a base to facilitate the reaction. This synthesis method allows for the production of high-purity compounds suitable for biological evaluation.

The presence of the fluorine atom in this compound enhances its binding affinity to various biological targets, which may include neurotransmitter receptors and enzymes. This enhanced interaction is crucial for understanding its pharmacological potential. Compounds with piperazine structures are often linked to neuropharmacological effects, suggesting that this compound may influence neurotransmitter systems, particularly those related to mood and anxiety disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperazine derivatives. The following table summarizes key structural features and unique aspects of selected compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Piperazine ring with a fluoroalkyl group | Enhanced binding affinity due to fluorine |

| 1-(3-Fluoropropyl)piperazine dihydrochloride | Piperazine ring with a propyl group | Different chain length may affect receptor binding |

| N-Methylpiperazine | Piperazine ring without fluorine | Commonly studied for neuropharmacological effects |

| 1-(4-Fluorobutyl)piperazine | Piperazine ring with a butyl group | Potentially different pharmacokinetics |

This comparison highlights how variations in substituents can significantly influence the chemical behavior and biological activity of piperazine derivatives, underscoring the uniqueness of this compound within this class.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which piperazine derivatives exert their biological effects. For example, research has shown that certain piperazine compounds can effectively disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. This mechanism was observed in hybridized structures that included piperazines, suggesting potential therapeutic applications in combating resistant bacterial infections .

Additionally, investigations into the pharmacokinetics of fluorinated piperazines indicate that the presence of fluorine may enhance metabolic stability and efficacy compared to non-fluorinated counterparts. This property is particularly relevant when considering drug design aimed at improving therapeutic outcomes in psychiatric disorders.

Eigenschaften

IUPAC Name |

1-(2-fluoro-2-methylpropyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FN2/c1-8(2,9)7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXYLUMNSQCNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.